molecular formula C14H14N4S B253298 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine

3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine

カタログ番号 B253298
分子量: 270.35 g/mol
InChIキー: YAZGSJGQUPXIAC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazine derivatives and has been shown to have a significant effect on various biological processes.

作用機序

The mechanism of action of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors involves the inhibition of the glycogen synthase kinase-3 (3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine) enzyme. This enzyme plays a critical role in various biological processes, including the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. By inhibiting 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, these inhibitors can affect these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have various biochemical and physiological effects on cells and organisms. These effects include the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

実験室実験の利点と制限

The advantages of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential therapeutic applications and their ability to affect various biological processes. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors are relatively easy to synthesize and can be obtained in large quantities.
The limitations of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential toxicity and the need for further research to fully understand their mechanisms of action. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors may have off-target effects, which can complicate their use in lab experiments.

将来の方向性

There are several future directions for the study of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors. These include the development of more potent and selective inhibitors, the identification of new therapeutic applications, and the investigation of their mechanisms of action. Additionally, future research should focus on the potential toxicity and off-target effects of these inhibitors to ensure their safety and efficacy in clinical settings.
Conclusion
In conclusion, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, or 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitor, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This inhibitor has been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. While there are some limitations to the use of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments, their potential therapeutic applications make them a promising area for future research.

合成法

The synthesis of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the reaction with hydrazine hydrate and an appropriate acid chloride. The final product is obtained after purification through column chromatography.

科学的研究の応用

3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been extensively studied in scientific research due to their potential therapeutic applications. These inhibitors have been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

特性

製品名

3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine

分子式

C14H14N4S

分子量

270.35 g/mol

IUPAC名

3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine

InChI

InChI=1S/C14H14N4S/c1-2-6-10(7-3-1)13-15-16-14-18(13)17-11-8-4-5-9-12(11)19-14/h1-3,6-7,12H,4-5,8-9H2

InChIキー

YAZGSJGQUPXIAC-UHFFFAOYSA-N

SMILES

C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4

正規SMILES

C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。